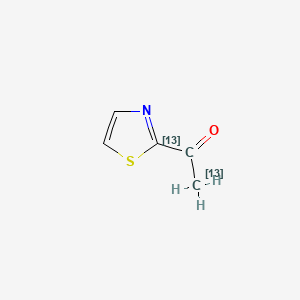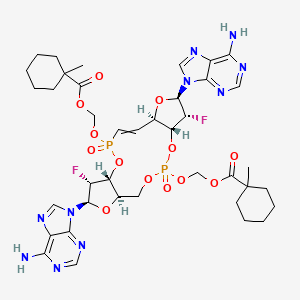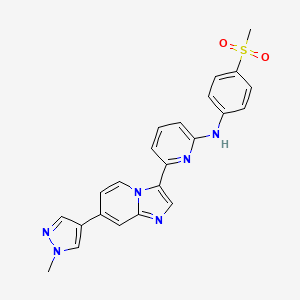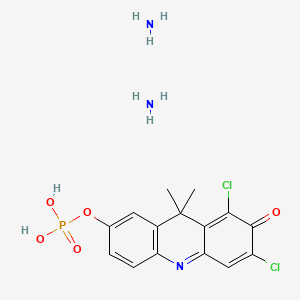
2-Acetylthiazole-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylthiazole-13C2, also known as 1-(1,3-Thiazol-2-yl)ethanone-13C2, is a stable isotope-labeled compound. It is a derivative of 2-acetylthiazole, where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for quantitative analysis in drug development and other biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylthiazole-13C2 involves several steps:
Preparation of 2-amino thiazole: Toluene, thiourea, and chloroacetaldehyde are mixed and reacted at a constant temperature to form 2-amino thiazole.
Preparation of 2-bromo thiazole: 2-amino thiazole is dissolved in sulfuric acid, cooled, and reacted with sodium nitrite and concentrated nitric acid. The resulting solution is added to a mixture of sodium bromide and copper sulfate to form 2-bromo thiazole.
Preparation of 2-acetylthiazole: 2-bromo thiazole is reacted with butyllithium and ethyl acetate to form 2-acetylthiazole.
Industrial Production Methods
For industrial production, a micro-channel method can be employed. This method is more suitable for large-scale production and involves the use of thiazole as the main raw material .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetylthiazole-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives
Wissenschaftliche Forschungsanwendungen
2-Acetylthiazole-13C2 is widely used in scientific research, including:
Chemistry: As a tracer in quantitative analysis and reaction mechanism studies.
Biology: In metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: In drug development to study pharmacokinetics and metabolic pathways.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2-acetylthiazole-13C2 involves its incorporation into biochemical pathways as a labeled compound. The carbon-13 isotope acts as a tracer, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in understanding metabolic pathways and the pharmacokinetics of drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylthiazole: The non-labeled version of the compound.
Methyl 2-thiazolyl ketone: Another thiazole derivative with similar chemical properties.
Uniqueness
2-Acetylthiazole-13C2 is unique due to the presence of the carbon-13 isotope, which makes it an invaluable tool for tracing and quantitative analysis in scientific research. This isotopic labeling allows for more precise and accurate studies compared to non-labeled compounds .
Eigenschaften
Molekularformel |
C5H5NOS |
|---|---|
Molekulargewicht |
129.15 g/mol |
IUPAC-Name |
1-(1,3-thiazol-2-yl)(1,2-13C2)ethanone |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3/i1+1,4+1 |
InChI-Schlüssel |
MOMFXATYAINJML-VFZPYAPFSA-N |
Isomerische SMILES |
[13CH3][13C](=O)C1=NC=CS1 |
Kanonische SMILES |
CC(=O)C1=NC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)
![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)

![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)
![disodium;6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12372482.png)



![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12372510.png)
![(3S)-3-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid](/img/structure/B12372527.png)
![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)

